(3-Chloropyrazin-2-yl)methanamine
Overview
Description
“(3-Chloropyrazin-2-yl)methanamine” is a chemical compound with the molecular formula C5H6ClN3 .
Synthesis Analysis
The synthesis of “(3-Chloropyrazin-2-yl)methanamine” involves a reduction reaction of 3-chloropyrazine-2-carbonitrile in acetic acid, catalyzed by Raney Nickel . The reaction occurs in two stages: first, 2-chloro-3-cyanopyrazine reacts with hydrogen in water under specific conditions; second, the product reacts with hydrogen chloride in diethyl ether and ethyl acetate .Molecular Structure Analysis
The molecular structure of “(3-Chloropyrazin-2-yl)methanamine” can be represented by the InChI code1S/C5H6ClN3.ClH/c6-5-4(3-7)8-1-2-9-5;/h1-2H,3,7H2;1H
. Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of “(3-Chloropyrazin-2-yl)methanamine” is the reduction of 3-chloropyrazine-2-carbonitrile . This reaction is facilitated by the presence of Raney Nickel, a catalyst .Physical And Chemical Properties Analysis
“(3-Chloropyrazin-2-yl)methanamine” has a molecular weight of 180.04 . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis Intermediate
“(3-Chloropyrazin-2-yl)methanamine” can be used as an organic synthesis intermediate . It plays a crucial role in the synthesis of various organic compounds .
Pharmaceutical Intermediate
This compound is also used as a pharmaceutical intermediate . It is involved in the production of various pharmaceutical drugs .
Synthesis of Aryloxyethyl Derivatives
Research on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has indicated these compounds as potential serotonin 5-HT1A receptor-biased agonists. “(3-Chloropyrazin-2-yl)methanamine” could potentially be used in the synthesis of these derivatives.
Antidepressant-like Activity
The aforementioned aryloxyethyl derivatives have shown promising antidepressant-like activity in animal models. This suggests that “(3-Chloropyrazin-2-yl)methanamine” could be used in the development of new antidepressants.
Engineering Controls
“(3-Chloropyrazin-2-yl)methanamine” is used in engineering controls to remove hazards or place barriers between the worker and the hazard . This provides a high level of protection for workers .
Drug Synthesis
“(3-Chloropyrazin-2-yl)methanamine” is used in the synthesis of various drugs. It plays a key role in the production of these drugs.
Catalysis
This compound is also used in catalysis. It can act as a catalyst in various chemical reactions.
Material Science
“(3-Chloropyrazin-2-yl)methanamine” has diverse applications in material science. It can be used in the development of new materials.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound can interact with various biological targets, leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-Chloropyrazin-2-yl)methanamine . For instance, ventilation can remove or dilute an air contaminant if designed properly . .
properties
IUPAC Name |
(3-chloropyrazin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-5-4(3-7)8-1-2-9-5/h1-2H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODCTQRYFHFTPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363787 | |
Record name | (3-chloropyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
771581-15-8 | |
Record name | (3-chloropyrazin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (3-chloropyrazin-2-yl)methanamine in pharmaceutical chemistry?
A1: (3-Chloropyrazin-2-yl)methanamine is a key intermediate in the synthesis of acalabrutinib []. Acalabrutinib is a selective inhibitor of Bruton's tyrosine kinase (BTK), an enzyme crucial for the development and function of B lymphocytes. By inhibiting BTK, acalabrutinib disrupts B-cell signaling and proliferation, making it effective in treating certain B-cell malignancies. The optimized synthesis of (3-chloropyrazin-2-yl)methanamine, as described in the paper, is crucial for large-scale production of acalabrutinib, enabling its development as a therapeutic agent.
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